The Multifaceted Role of Pur-alpha (PurA) in Neuronal Development: A Technical Guide
The Multifaceted Role of Pur-alpha (PurA) in Neuronal Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Purine-rich element binding protein A (PurA), a highly conserved nucleic acid-binding protein, is a critical regulator of neuronal development.[1][2] It plays a pivotal role in a multitude of cellular processes including DNA replication, gene transcription, and mRNA transport, all of which are fundamental for the proper formation and function of the nervous system.[2][3][4] Dysregulation of PurA function is linked to severe neurodevelopmental disorders, most notably PURA syndrome, which is characterized by intellectual disability, developmental delay, and epilepsy.[5][6] This technical guide provides an in-depth overview of the core functions of PurA in neuronal development, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its associated signaling pathways and experimental workflows.
Core Functions of PurA in Neuronal Development
PurA's functions in the neuron are multifaceted, stemming from its ability to bind to both DNA and RNA, primarily recognizing purine-rich sequences, with a preference for GGN repeats.[1][3] Its roles can be broadly categorized into nuclear and cytoplasmic functions.
Nuclear Functions: Transcriptional and Replicative Control
In the nucleus, PurA is implicated in the regulation of gene expression and DNA replication.[3][4] It can act as both a transcriptional activator and repressor, influencing the expression of genes crucial for neuronal differentiation and maturation.[1] For instance, PurA is involved in the transcriptional control of the Myelin Basic Protein (MBP) gene, which is essential for myelination.[1] Furthermore, PurA interacts with key cell cycle regulators, such as the retinoblastoma protein (Rb) and cyclin/Cdk complexes, suggesting a role in controlling neuronal proliferation and differentiation.[2][4]
Cytoplasmic Functions: mRNA Transport and Local Translation
A crucial role of PurA in neuronal development is its function in the cytoplasm, specifically in the transport of messenger RNA (mRNA) to distal neuronal compartments, such as dendrites.[7][8] This process of mRNA localization and subsequent local translation is vital for dendritic spine morphogenesis, synaptic plasticity, and overall neuronal connectivity.[7][8] PurA is a key component of RNA transport granules, complex structures that package and transport specific mRNAs along the microtubule cytoskeleton.[2][9] Within these granules, PurA interacts with other RNA-binding proteins like FMRP (Fragile X Mental Retardation Protein) and Staufen, as well as motor proteins.[7][10]
Quantitative Data on PurA Function
The following tables summarize key quantitative data related to PurA's function in neuronal development, drawing from various experimental studies.
Table 1: PurA Binding Affinity
| Target Sequence | Binding Affinity (Kd) | Experimental Method | Reference |
| (GGN)n repeats | High Affinity (qualitative) | Electrophoretic Mobility Shift Assay (EMSA) | [3] |
| ssDNA and ssRNA | Similar equilibrium dissociation constants | Nuclear Magnetic Resonance (NMR) | [4][5] |
Table 2: Effects of PurA Depletion/Mutation on Neuronal Phenotypes
| Experimental Model | Phenotype | Quantitative Change | Reference |
| PURA-/- Mouse Brain (Cortex) | Reduction in total neurons | ~41% decrease | [11] |
| PURA-/- Mouse Brain (Cortex) | Reduction in phosphorylated neurofilaments | From 94% to 14% of neurons | [11] |
| PURA+/- Mouse Brain (Cerebellum and Hippocampus) | Reduced number of neurons and dendrites | Significant reduction (specific % not stated) | [12] |
| PURA-/- Mouse Brain | Altered RhoA protein levels | Developmentally regulated changes observed via Western Blot | [13] |
| PURA-/- Mouse Brain | Altered Rac1 protein levels | Developmentally regulated changes observed via Western Blot | [13] |
Key Signaling Pathways Involving PurA
PurA is integrated into several critical signaling pathways that govern neuronal development.
PurA-Mediated mRNA Transport Pathway
This pathway is fundamental to local protein synthesis in dendrites, which is essential for synaptic plasticity.
Caption: PurA-mediated mRNA transport to dendrites for local translation.
PurA and Cell Cycle Regulation in Neuronal Progenitors
PurA's interaction with cell cycle machinery is thought to influence the switch from proliferation to differentiation in neuronal progenitor cells.
Caption: PurA's interaction with the Rb/E2F pathway in cell cycle control.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate PurA's function.
Co-Immunoprecipitation (Co-IP) of PurA and Interacting Proteins
This protocol is designed to identify proteins that interact with PurA in a cellular context.[14][15][16][17][18]
Materials:
-
Cell culture plates (10 cm)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.
-
Anti-PurA antibody (specific for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Magnetic separation rack
-
Microcentrifuge
-
Wash Buffer: Cell Lysis Buffer without protease inhibitors.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Cell Lysis Buffer to each plate and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA assay.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G magnetic beads to 1 mg of protein lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-PurA antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to each tube.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet, and discard the supernatant.
-
-
Elution:
-
For Mass Spectrometry: Elute the protein complexes by adding 50 µL of Elution Buffer and incubating for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant. Neutralize the eluate with Neutralization Buffer.
-
For Western Blotting: Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer and boil for 5-10 minutes. Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Immunohistochemistry (IHC) for PurA in Brain Tissue
This protocol details the staining of PurA in paraffin-embedded brain sections.[9][19][20][21][22]
Materials:
-
Paraffin-embedded brain tissue sections (5-10 µm) on slides.
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 5% normal goat serum in PBST.
-
Primary antibody: Anti-PurA antibody (validated for IHC).
-
Secondary antibody: HRP-conjugated anti-species IgG.
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse in 100% ethanol twice for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the hot buffer for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Staining:
-
Wash slides twice with PBST for 5 minutes each.
-
Incubate slides with Blocking Buffer for 1 hour at room temperature.
-
Drain the blocking buffer and incubate with the primary anti-PurA antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.
-
Wash slides three times with PBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in PBST) for 1 hour at room temperature.
-
Wash slides three times with PBST for 5 minutes each.
-
-
Detection and Counterstaining:
-
Incubate slides with DAB substrate solution until the desired brown color develops (monitor under a microscope).
-
Rinse slides with deionized water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol solutions (70%, 95%, 100%) and xylene.
-
Apply mounting medium and a coverslip.
-
Generation of a PurA Knockout Mouse Model
This section outlines the general workflow for creating a PurA knockout mouse using CRISPR/Cas9 technology.[10][23][24][25][26]
Caption: Workflow for generating a PurA knockout mouse model using CRISPR/Cas9.
shRNA-mediated Knockdown of PurA in Neurons
This protocol describes the use of lentiviral vectors to deliver short hairpin RNAs (shRNAs) for silencing PurA expression in cultured neurons.[27][28][29][30][31]
Materials:
-
Lentiviral vector containing an shRNA sequence targeting PurA and a reporter gene (e.g., GFP).
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells.
-
Transfection reagent.
-
Primary neuronal cultures.
-
Virus concentration solution.
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA vector and packaging plasmids.
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
Concentrate the virus using a concentration solution or ultracentrifugation.
-
Titer the virus to determine the viral concentration.
-
-
Transduction of Neurons:
-
Plate primary neurons at the desired density.
-
At the appropriate developmental stage (e.g., DIV 4-7), add the lentivirus to the neuronal culture medium at a predetermined multiplicity of infection (MOI).
-
Incubate for 24-48 hours.
-
Replace the medium with fresh culture medium.
-
Allow 4-7 days for shRNA expression and knockdown of PurA.
-
-
Verification of Knockdown:
-
Monitor GFP expression to assess transduction efficiency.
-
Perform Western blotting or RT-qPCR on cell lysates to quantify the reduction in PurA protein or mRNA levels, respectively.
-
Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-Seq) for PurA
CLIP-seq is a powerful technique to identify the specific RNA molecules that directly bind to PurA in vivo.[6][32][33][34][35]
Caption: Workflow for identifying PurA-bound RNAs using CLIP-Seq.
Conclusion
PurA is a protein of profound importance for the intricate processes of neuronal development. Its dual role in the nucleus and cytoplasm underscores its significance as a master regulator of gene expression and mRNA fate. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to further elucidate the molecular mechanisms of PurA and its implications in neurodevelopmental disorders. Future research, leveraging these and other advanced techniques, will be crucial for developing therapeutic strategies for conditions like PURA syndrome.
References
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- 26. researchgate.net [researchgate.net]
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- 34. youtube.com [youtube.com]
- 35. Revised iCLIP-seq Protocol for Profiling RNA-protein Interaction Sites at Individual Nucleotide Resolution in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
